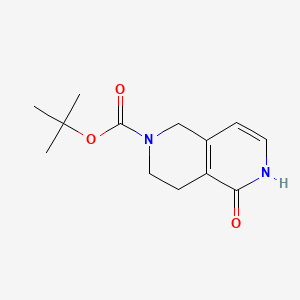
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is a synthetic glucocorticoid compound with the molecular formula C24H30F2O6S and a molecular weight of 484.55 g/mol . It is a derivative of fluticasone propionate, commonly used in the treatment of asthma and allergic rhinitis . This compound is known for its potent anti-inflammatory properties and is used as an impurity reference standard in pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate involves multiple steps, starting from the parent compound, fluticasone propionateThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and methanol, with the reaction being carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in a solid form, with a melting point greater than 187°C .
Analyse Des Réactions Chimiques
Types of Reactions
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonylsulfenic acid group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonylsulfenic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the type of reaction and reagents used .
Applications De Recherche Scientifique
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is widely used in scientific research, particularly in the following areas:
Mécanisme D'action
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate exerts its effects by activating glucocorticoid receptors, which leads to the inhibition of inflammatory mediators and suppression of immune responses . The compound specifically targets lung eosinophilia and reduces inflammation by modulating the expression of various cytokines and chemokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluticasone Propionate: The parent compound, widely used in the treatment of asthma and allergic rhinitis.
Fluticasone Furoate: Another derivative with similar anti-inflammatory properties but different pharmacokinetic profiles.
Budesonide: A glucocorticoid with similar therapeutic applications but different chemical structure and potency.
Uniqueness
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is unique due to the presence of the carbonylsulfenic acid group at the 17β position, which imparts distinct chemical and pharmacological properties. This modification enhances its stability and allows for specific interactions with glucocorticoid receptors, making it a valuable compound in pharmaceutical research .
Propriétés
Numéro CAS |
948566-12-9 |
|---|---|
Formule moléculaire |
C24H30F2O6S |
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-hydroxysulfanylcarbonyl-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C24H30F2O6S/c1-5-19(29)32-24(20(30)33-31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28,31H,5,8,10-11H2,1-4H3/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1 |
Clé InChI |
DNPGNKRLBBLSLN-CQRCZTONSA-N |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SO |
SMILES isomérique |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SO |
SMILES canonique |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SO |
Synonymes |
(6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbo(thioperoxoic) Acid; Fluticasone EP Impurity B; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


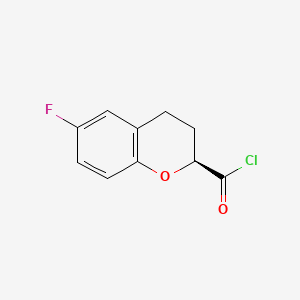
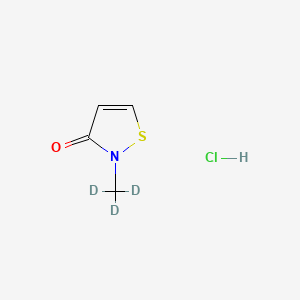

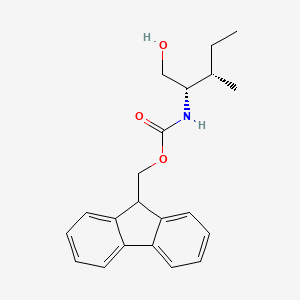
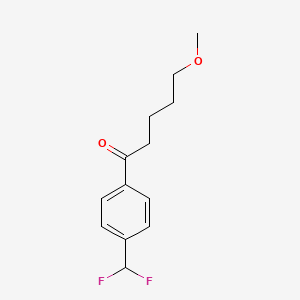
![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)
![Dibenz[a,h]anthracene-d14](/img/structure/B589107.png)
![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)
